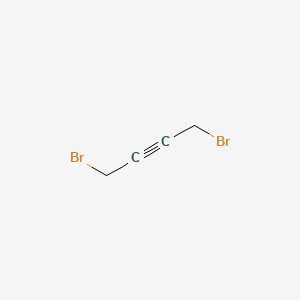

1,4-Dibromo-2-butyne

描述

Structural and Chemical Significance in Alkynes Chemistry

The structure of 1,4-Dibromo-2-butyne (C₄H₄Br₂) is defined by a four-carbon chain containing a central alkyne group, with bromine atoms attached to the terminal carbons. The sp-hybridized carbons of the triple bond dictate a linear geometry for the C-C≡C-C backbone. This linearity, coupled with the presence of the bulky and electronegative bromine atoms, influences the molecule's steric and electronic properties.

The carbon-carbon triple bond is rich in π-electrons, making it susceptible to addition reactions. However, the primary significance of this compound in many synthetic applications stems from the reactivity of the C-Br bonds. The bromine atoms are excellent leaving groups, rendering the C1 and C4 positions highly electrophilic. This dual reactivity allows for a wide range of transformations, including substitution and coupling reactions.

| Property | Value (Estimated) |

| C≡C Bond Length | ~1.20 Å |

| C-C Bond Length | ~1.47 Å |

| C-Br Bond Length | ~1.85 Å |

| C≡C-C Bond Angle | ~180° |

| Br-C-C Bond Angle | ~109.5° |

Note: The values are typical for similar chemical structures and are provided for illustrative purposes.

Overview of Reactivity as a Di-electrophile in Organic Transformations

This compound is a classic example of a di-electrophile, a molecule with two electrophilic centers. This characteristic allows it to react with a variety of nucleophiles, leading to the formation of diverse molecular scaffolds. The two bromine atoms can be substituted in a stepwise or concerted manner, depending on the reaction conditions and the nature of the nucleophile.

Common transformations involving this compound as a di-electrophile include:

Substitution Reactions: It readily reacts with nucleophiles such as amines, thiols, and azides to yield substituted butyne derivatives. nih.gov For instance, reaction with primary or secondary amines can lead to the formation of diamino-alkynes, which are valuable precursors for nitrogen-containing heterocycles.

Coupling Reactions: The compound can participate in transition-metal-catalyzed coupling reactions to form larger and more complex molecules. nih.gov

Cyclization Reactions: Its ability to react with dinucleophiles makes it a key component in the synthesis of various heterocyclic and carbocyclic systems. For example, it has been used in [2+2+2] cyclotrimerization reactions with diynes, catalyzed by molybdenum hexacarbonyl, to produce substituted aromatic compounds. acs.org

The reactivity can be influenced by the choice of solvent and reaction temperature, allowing for selective transformations.

Historical Context and Evolution of its Synthetic Utility

The synthetic utility of dihaloalkenes and dihaloalkynes has been recognized since the early to mid-20th century. Early work often focused on the synthesis and reactions of the more stable alkene analogue, trans-1,4-dibromo-2-butene. For instance, patents and publications from the 1930s and 1950s describe the synthesis of this compound from the bromination of butadiene. uoguelph.ca This analogue later became a key intermediate in the synthesis of the antihypertensive drug, Aliskiren. nih.gov

The direct use of this compound in synthesis has also evolved significantly. Initially prepared through methods like the bromination of 2-butyne-1,4-diol (B31916), its applications were explored in the context of forming larger, unsaturated systems. nih.gov For example, its reaction with ethynylmagnesium bromide was investigated for the synthesis of precursors to fully conjugated macrocyclic compounds.

In more recent decades, the application of this compound has expanded into more sophisticated synthetic strategies. Its role in metal-mediated reactions, such as the [2+2+2] cycloadditions, highlights its importance in modern organic synthesis for the efficient construction of complex aromatic and heterocyclic structures. acs.org The ability to act as a linchpin, connecting two molecular fragments through its di-electrophilic nature, has solidified its position as a valuable tool for synthetic chemists.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,4-dibromobut-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2/c5-3-1-2-4-6/h3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJMJXZROMTSEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062271 | |

| Record name | 2-Butyne, 1,4-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2219-66-1 | |

| Record name | 1,4-Dibromo-2-butyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2219-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dibromo-2-butyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002219661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dibromo-2-butyne | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butyne, 1,4-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butyne, 1,4-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dibromobut-2-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIBROMO-2-BUTYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWX8CD6E3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,4 Dibromo 2 Butyne

Direct Bromination Routes

Direct bromination of alkyne precursors stands as a principal method for the synthesis of 1,4-dibromo-2-butyne. This approach leverages the reactivity of the carbon-carbon triple bond towards electrophilic addition of bromine.

Bromination of 2-Butyne-1,4-diol (B31916): Conditions and Selectivity

A common and effective method for the synthesis of this compound involves the bromination of 2-butyne-1,4-diol. This precursor, a colorless to slightly yellow, hygroscopic solid, is readily soluble in water and polar organic solvents. atamankimya.com The reaction is typically carried out using a bromine-triphenylphosphine reagent in acetonitrile, a method known to produce high-purity (>95%) this compound.

The conditions for this transformation are critical for achieving high selectivity and yield. The choice of solvent and brominating agent plays a significant role in the reaction's success. For instance, the bromination of alkynes can be efficiently carried out at room temperature using potassium bromide and orthoperiodic acid in a dichloromethane-water mixture, offering a milder and more environmentally friendly alternative to using molecular bromine. organic-chemistry.org

The following table outlines typical conditions for the bromination of 2-butyne-1,4-diol and related substrates.

| Precursor | Reagents | Solvent | Temperature | Yield | Reference |

| 2-Butyne-1,4-diol | Bromine, Triphenylphosphine (B44618) | Acetonitrile | Not specified | >95% | |

| 2-Butyne-1,4-diol | Potassium Bromide, Sodium Bromate (B103136), Sulfuric Acid | Water | 10-20°C | 63% | google.com |

| 2-Butyne-1,4-diol | Potassium Bromide, Potassium Bromate, Sulfuric Acid | Water | 20-30°C | 51% | google.com |

| Alkenes/Alkynes | Potassium Bromide, Orthoperiodic Acid | Dichloromethane-Water (1:1) | Room Temperature | High | organic-chemistry.org |

Mechanistic Aspects of Alkyne Bromination: Cyclic Bromonium Ion Intermediate

The electrophilic addition of bromine to an alkyne proceeds through a well-established mechanism involving a cyclic bromonium ion intermediate. libretexts.orgjove.com The process begins with the alkyne's π bond acting as a nucleophile, attacking the electrophilic bromine molecule. jove.com This leads to the formation of a three-membered ring containing a positively charged bromine atom, known as a bromonium ion. libretexts.orgjove.com

The ejected bromide ion then acts as a nucleophile, attacking one of the carbons of the cyclic bromonium ion from the side opposite the bromine bridge (backside attack). jove.commasterorganicchemistry.com This ring-opening step results in the formation of a trans-dihaloalkene, where the two bromine atoms are on opposite sides of the newly formed double bond. jove.com This anti-addition is a key stereochemical feature of this reaction. jove.comyoutube.com The reaction can proceed further with a second equivalent of bromine to yield a tetrahaloalkane. libretexts.orgjove.com

Alkynes are generally less reactive towards electrophilic addition than alkenes. jove.com This is attributed to the sp-hybridized carbons of the triple bond holding the π electrons more tightly, making them less available for nucleophilic attack. jove.com Additionally, the cyclic bromonium ion formed from an alkyne is more strained than that from an alkene. jove.com

Control of Stereochemistry in Bromination Processes

The stereochemistry of the final product in bromination reactions is largely dictated by the anti-addition mechanism proceeding through the cyclic bromonium ion. jove.comyoutube.com This stereospecificity generally leads to the formation of the trans or (E)-isomer of the resulting alkene. jove.commasterorganicchemistry.com For example, the addition of bromine to 2-butyne (B1218202) in the presence of acetic acid and lithium bromide preferentially forms (E)-2,3-dibromo-2-butene as the major product. jove.com

However, the stereoselectivity can be influenced by the substrate and reaction conditions. While the bromination of 3-hexyne (B1328910) shows stereoselective anti-addition, the bromination of phenylacetylene (B144264) can yield both cis and trans products. masterorganicchemistry.com In some cases, particularly with certain substrates, a syn-addition may be observed if a radical mechanism is operative. nih.gov The ability to control the reaction by adding one equivalent of the halogen allows for the isolation of the dihaloalkene product. youtube.com

Alternative Synthetic Pathways

While direct bromination of 2-butyne-1,4-diol is a primary route, other precursors and methods have been explored to synthesize this compound and its derivatives.

Exploration of Precursors and Reagents for C-Br Bond Formation

Alternative strategies for forming the crucial C-Br bonds in butyne and butene structures often involve different starting materials and reagents. For instance, 1,4-dibromo-2-butene (B147587) can be synthesized by reacting butadiene with bromine at low temperatures (-15 °C) in chloroform (B151607). google.com Another approach involves the reaction of allyl bromide with formaldehyde (B43269) in the presence of an acid catalyst to ultimately produce 1,4-dibromo-2-butanol (B104651), which can serve as a precursor for related compounds. google.com

The use of different halogenating agents can also provide alternative routes. For example, a mixture of potassium bromide and orthoperiodic acid has been shown to be an effective system for the bromination of various alkenes and alkynes. organic-chemistry.org This method avoids the use of hazardous molecular bromine. organic-chemistry.org

Development of High-Purity Synthesis Methods

The development of methods to produce high-purity this compound and its isomers is crucial for their application in further synthesis, such as in the preparation of di-cationic ionic liquids or as intermediates for pharmaceuticals. aip.orgnbinno.com One method for producing high-purity trans-1,4-dibromo-2-butene involves the reaction of butadiene with bromine followed by recrystallization from petroleum ether. google.com

For related compounds, purification techniques are critical. For example, trans-1,4-dibromo-2-butene often contains the cis-isomer, and rigorous purification via fractional distillation is necessary to achieve high purity. The synthesis of N,N,N',N'-tetramethyl-2-butene-1,4-diamine from 1,4-dibromo-2-butene highlights the importance of using a pure precursor to obtain a high-purity final product.

Comparative Analysis of Synthetic Efficiency and Yields

The efficiency and yield of this compound synthesis are critically dependent on the chosen synthetic route and the precise control of reaction parameters. The most common laboratory and industrial method involves the bromination of 2-butyne-1,4-diol.

Evaluation of Reaction Conditions and Solvent Effects

The reaction conditions and the choice of solvent play a pivotal role in the synthesis of this compound, significantly impacting reaction rates, yields, and the formation of byproducts.

One widely used method involves the reaction of 2-butyne with bromine, often in the presence of a suitable solvent. ontosight.ai The selection of the solvent is critical; inert solvents such as dichloromethane (B109758) or chloroform are commonly employed to facilitate the reaction while minimizing side reactions. Temperature control is another crucial factor. For instance, in the synthesis of the related compound trans-1,4-dibromo-2-butene from 1,3-butadiene (B125203), the reaction is typically conducted at low temperatures, such as below -10°C or -15°C, to control the exothermic nature of the bromination and enhance the selectivity for the desired product. guidechem.comgoogle.com

In a specific protocol for preparing trans-1,4-dibromo-2-butene, 1,3-butadiene is introduced into chloroform and cooled to below -15°C before the addition of bromine. guidechem.comgoogle.com After the reaction, vacuum distillation is used to remove the solvent and any unreacted starting material. guidechem.com Recrystallization from petroleum ether is then performed to purify the final product. guidechem.com Another report details a similar process using dichloromethane as the solvent, with the reaction maintained at -5 to -15°C for several hours. guidechem.com

The choice of solvent can also influence the work-up procedure and the final purity. For example, in the synthesis of 1-cyano-1,3-butadiene from (Z)-1,4-dibromo-2-butene, a binary acetonitrile/water solvent system was found to give the best results. nsf.gov The use of aqueous washes can help in the removal of solvents like acetonitrile, which can form azeotropes with the product, complicating purification. nsf.gov

An alternative approach involves the use of an indium-mediated coupling of this compound with carbonyl compounds in aqueous media. organic-chemistry.org This method offers the advantage of avoiding anhydrous organic solvents and can lead to good yields of the desired products. organic-chemistry.org

The following table summarizes the impact of different solvents and temperatures on the synthesis of related dibromoalkenes, providing insights applicable to the synthesis of this compound.

| Solvent | Starting Material | Temperature | Yield (%) | Purity (%) | Reference |

| Chloroform | 1,3-Butadiene | < -15°C | - | - | guidechem.comgoogle.com |

| Dichloromethane | 1,3-Butadiene | -10 to 10°C | 73.1 | 99.86 | guidechem.com |

| Acetonitrile/Water | (Z)-1,4-Dibromo-2-butene | 0°C | - | High | nsf.gov |

| Acetonitrile | 2-Butyne-1,4-diol | - | >95 | - |

Catalyst Influence on Synthesis Optimization

Catalysts play a significant role in optimizing the synthesis of this compound and its derivatives by enhancing reaction rates and selectivity. While direct bromination of alkynes may not always require a catalyst, related reactions and transformations of the product often benefit from catalytic systems. ontosight.ai

For instance, in the synthesis of 1,4-dibromo-2-butanol, a related compound, various acid catalysts are employed. google.com These include concentrated sulfuric acid, boron trifluoride ether complex, and zinc chloride. google.com The choice of catalyst can significantly impact the yield of the final product.

The following table presents data on the yields of 1,4-dibromo-2-butanol using different catalysts, illustrating the profound effect of the catalyst on the reaction outcome.

| Catalyst | Starting Materials | Solvent | Yield (g) | Reference |

| Boron trifluoride ether complex | Allyl bromide, Paraformaldehyde | Acetic acid, Acetic anhydride | 60-70 | google.com |

| Concentrated sulfuric acid | Allyl bromide, Formaldehydedimethylacetal | Acetic acid, Acetic anhydride | ~40 | google.com |

| Zinc chloride | Allyl bromide, Paraformaldehyde | Acetic acid, Acetic anhydride | ~80 | google.com |

Furthermore, transition metal catalysts are often utilized in coupling reactions involving this compound. These catalysts facilitate the formation of new carbon-carbon bonds, allowing for the synthesis of more complex molecules. An example is the indium-mediated coupling of this compound with carbonyl compounds, which proceeds efficiently without the need for activation of the metal. organic-chemistry.org

In some cases, the catalyst is integrated into a continuous flow reactor system, particularly in industrial-scale production. For example, solid-phase catalysts like Amberlyst A21 are used in packed-bed reactors to achieve high yields and minimize byproducts in related syntheses.

Chemical Reactivity and Transformation Pathways of 1,4 Dibromo 2 Butyne

Nucleophilic Substitution Reactions

1,4-Dibromo-2-butyne is a versatile substrate for nucleophilic substitution reactions due to the presence of two reactive bromine atoms. The electrophilic nature of the carbon atoms attached to the bromine atoms allows for the displacement of the bromide ions by a wide range of nucleophiles.

Displacement of Bromine Atoms by Various Nucleophiles (e.g., Amines, Thiols, Azides)

The bromine atoms in this compound can be readily displaced by various nucleophiles, leading to the formation of a diverse array of substituted butynes.

Amines: Primary and secondary amines react with this compound to yield 1,4-diamino-2-butynes. For instance, the reaction with dimethylamine (B145610) results in the formation of 1,4-bis(dimethylamino)-2-butyne. The reaction is typically carried out in a polar aprotic solvent, and the use of an excess of the amine can help to drive the reaction to completion and neutralize the hydrogen bromide formed.

Thiols: Thiols react with this compound in the presence of a base to form 1,4-dithio-2-butynes. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbon atom. cas.cn

Azides: Azide (B81097) ions, typically from sodium azide, are effective nucleophiles for displacing the bromine atoms to produce 1,4-diazido-2-butyne. This reaction is often performed in a polar aprotic solvent.

The general scheme for these reactions can be represented as follows:

Br-CH₂-C≡C-CH₂-Br + 2 Nu⁻ → Nu-CH₂-C≡C-CH₂-Nu + 2 Br⁻

Where Nu⁻ represents a nucleophile such as R₂N⁻ (from an amine), RS⁻ (from a thiol), or N₃⁻ (from an azide).

Regioselectivity and Stereoselectivity in Substitution Mechanisms

In the context of this compound, which is a symmetrical molecule, regioselectivity is not a primary concern for simple substitution reactions where both bromine atoms are replaced by the same nucleophile. quora.com However, if a stepwise substitution is performed with two different nucleophiles, the first substitution will occur at either of the equivalent primary carbons.

Formation of Substituted Alkyne Derivatives

The nucleophilic substitution reactions of this compound are a powerful tool for the synthesis of a wide variety of 1,4-disubstituted-2-butynes. acs.org These products are valuable intermediates in organic synthesis. For example, 1,4-diamino-2-butynes have been investigated for their biological activities and as building blocks for more complex molecules. researchgate.net Similarly, the reaction with other nucleophiles opens pathways to materials with specific properties.

| Nucleophile | Reagent Example | Product |

| Amine | Dimethylamine | 1,4-Bis(dimethylamino)-2-butyne |

| Thiol | Potassium thiolate | 1,4-Dithio-2-butyne |

| Azide | Sodium azide | 1,4-Diazido-2-butyne |

Reduction Reactions

The triple bond and the carbon-bromine bonds in this compound can be selectively reduced under different reaction conditions.

Selective Hydrogenation to 1,4-Dibromo-2-butene (B147587) (trans and cis isomers)

The partial reduction of the alkyne in this compound can lead to the formation of either the cis or trans isomer of 1,4-dibromo-2-butene. The stereochemical outcome of the hydrogenation is highly dependent on the catalyst and reaction conditions used.

Formation of trans-1,4-Dibromo-2-butene: The reduction of this compound with certain reducing agents, such as lithium aluminum hydride, typically yields the trans-isomer. chegg.com This is a result of the anti-addition of hydrogen atoms across the triple bond.

Formation of cis-1,4-Dibromo-2-butene: The use of a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), or hydrogenation with diimide (N₂H₂), favors the syn-addition of hydrogen, resulting in the formation of the cis-isomer. chegg.commsu.edu

| Reagent/Catalyst | Product Isomer |

| Lithium Aluminum Hydride | trans-1,4-Dibromo-2-butene chegg.com |

| Lindlar's Catalyst | cis-1,4-Dibromo-2-butene chegg.com |

| Diimide (N₂H₂) | cis-1,4-Dibromo-2-butene msu.edu |

Further Reduction to 1,4-Dibromobutane

Complete reduction of this compound, which involves the hydrogenation of the triple bond to a single bond, results in the formation of 1,4-dibromobutane. This can be achieved by catalytic hydrogenation using a more active catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. This reaction proceeds through the intermediate 1,4-dibromo-2-butene.

Br-CH₂-C≡C-CH₂-Br + 2 H₂ → Br-CH₂-CH₂-CH₂-CH₂-Br

Catalytic Systems for Controlled Reduction: Role of Hydrogenation Catalysts

The controlled reduction of the alkyne functionality within this compound to an alkene or alkane is a key transformation in organic synthesis. The choice of catalyst and reaction conditions dictates the selectivity of the hydrogenation process. nih.gov

Catalytic hydrogenation of alkynes to alkenes is a fundamental transformation. nih.gov Typically, this is achieved using transition metal catalysts. The hydrogenation process can be controlled to selectively produce either alkenes or alkanes by adjusting the reaction conditions. nih.gov For instance, the hydrogenation of 2-butyne-1,4-diol (B31916), a related compound, has been studied using Raney nickel catalysts, demonstrating a stepwise reduction pathway. researchgate.net The reaction first produces the corresponding cis-alkene, which can then be further reduced to the alkane. researchgate.net

Modern approaches to alkyne hydrogenation focus on achieving high selectivity. Cobalt-catalyzed transfer hydrogenation, for example, offers a method for the stereodivergent synthesis of Z- and E-alkenes from alkynes. acs.orgorganic-chemistry.org By designing the catalyst, specifically the ligand environment around the cobalt center, one can control the stereochemical outcome of the reaction. acs.orgorganic-chemistry.org This method uses a stable hydrogen source and operates under mild conditions, tolerating a wide variety of functional groups. organic-chemistry.org

Recent advancements include the use of single-atom palladium catalysts supported on materials like boron-containing amorphous zeolite. thieme-connect.com These catalysts have shown high conversion and selectivity for the hydrogenation of terminal alkynes to alkenes under a hydrogen atmosphere. thieme-connect.com The catalyst's performance can surpass that of traditional catalysts like Lindlar's catalyst and can be reused multiple times without significant loss of activity. thieme-connect.com

The general mechanism for transition metal-catalyzed alkyne hydrogenation often involves the cis-hydrometalation of the carbon-carbon triple bond. acs.org This leads to the formation of the Z-alkene. The formation of the E-alkene can occur through a subsequent isomerization of the initially formed Z-alkene. acs.org

| Catalyst System | Substrate Type | Product(s) | Key Features |

| Raney Nickel | 2-Butyne-1,4-diol | cis-2-Butene-1,4-diol, 1,4-Butanediol | Stepwise reduction pathway. researchgate.net |

| Cobalt Pincer Complexes | Internal and Terminal Alkynes | Z- or E-Alkenes | Stereodivergent synthesis controlled by ligand design. acs.orgorganic-chemistry.org |

| Single-Atom Pd on Zeolite | Terminal Alkynes | Alkenes | High conversion and selectivity, reusable catalyst. thieme-connect.com |

| Platinum on Silicon Carbide | 2-Butyne-1,4-diol | 2-Butene-1,4-diol | High selectivity for the alkene product. rsc.org |

Coupling Reactions

This compound is a valuable substrate for various coupling reactions, enabling the construction of more complex molecular architectures. These reactions often involve transition metal catalysts or organometallic reagents.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. researchgate.net this compound, with its two reactive bromine atoms, can participate in these reactions to create a variety of products.

The Sonogashira coupling reaction is a widely used method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, typically catalyzed by a combination of palladium and copper complexes. mdpi.com This reaction is instrumental in synthesizing aryl alkynes and conjugated enynes. mdpi.com

In the context of dihaloarenes, such as 1,4-dibromobenzene, site-selective Sonogashira reactions can be achieved, allowing for the synthesis of mono- or di-alkynylated products. researchgate.net The selectivity can be influenced by electronic and steric factors of the substrate. researchgate.net For instance, in 1,4-dibromo-2-(trifluoromethyl)benzene, the coupling occurs preferentially at the carbon atom further from the electron-withdrawing trifluoromethyl group. researchgate.net While direct examples with this compound are less common in the provided context, the principles of Sonogashira coupling suggest its potential for sequential or double coupling with terminal alkynes to generate larger, more complex acetylenic structures.

Palladium catalysts are central to many cross-coupling strategies. researchgate.net These reactions can involve various organometallic reagents, such as organozinc compounds (Negishi coupling) or organoboron compounds (Suzuki coupling). researchgate.netresearchgate.net

Palladium-catalyzed cross-coupling reactions have been used to synthesize complex molecules like tamoxifen (B1202) from vinylic dibromides, demonstrating the power of these methods to create stereochemically defined products. scielo.br The reaction of 1,1-dibromoalkenes with vinylzinc chloride, catalyzed by palladium, produces bromodiene intermediates that can undergo further coupling reactions. acs.org

For substrates like this compound, palladium-catalyzed coupling offers a pathway to synthesize larger derivatives. For example, the reaction with organozinc reagents could lead to the formation of di-substituted butyne derivatives. The choice of palladium catalyst and ligands is crucial for controlling the regioselectivity and efficiency of these reactions.

This compound serves as a building block for the synthesis of larger, more complex unsaturated systems. Through coupling reactions, the butyne backbone can be extended and functionalized.

One notable application is in the synthesis of polyphenolic ethers through a palladium-catalyzed cascade cross-coupling of phenols and halides. scirp.org While this example uses other dibromo compounds, the principle can be extended to this compound.

Furthermore, this compound can be used in [2+2+2] cyclotrimerization reactions to construct aromatic rings. thieme-connect.com When co-cyclized with diynes in the presence of a suitable catalyst, such as a rhodium or cobalt complex, it can lead to the formation of substituted indane derivatives. thieme-connect.com This methodology allows for the creation of densely functionalized aromatic compounds with a high degree of regiocontrol. thieme-connect.com

Indium-mediated reactions provide a valuable alternative to traditional organometallic chemistry, often allowing for reactions to be conducted in aqueous media. organic-chemistry.orgacs.org The coupling of this compound with carbonyl compounds, such as aldehydes and ketones, is a key example of this reactivity. organic-chemistry.orgacs.orgnih.gov

This reaction, when carried out in the presence of indium metal, typically in an aqueous solvent system, leads to the formation of 1,3-butadien-2-ylmethanols in good yields. organic-chemistry.orgacs.org The reaction is believed to proceed through an organoindium intermediate. acs.org This method is advantageous as it avoids the need for anhydrous organic solvents and often exhibits high regioselectivity. organic-chemistry.org The reaction is effective for both aromatic and aliphatic aldehydes. organic-chemistry.org

The versatility of indium-mediated reactions is further highlighted by the selective synthesis of allenic and homopropargylic alcohols from the reaction of trialkylsilyl propargyl bromides with aldehydes. nih.gov By modifying the reaction conditions and the nature of the silyl (B83357) group, the regiochemical outcome can be controlled. nih.gov Similarly, indium-mediated reactions of 1-bromopent-4-en-2-yne derivatives with carbonyl compounds yield functionalized vinyl allenols. organic-chemistry.org

| Aldehyde | Product | Yield (%) | Reference |

| Benzaldehyde | 2-(1,3-Butadien-2-yl)phenylmethanol | 85 | organic-chemistry.orgacs.org |

| p-Chlorobenzaldehyde | 2-(1,3-Butadien-2-yl)(4-chlorophenyl)methanol | 82 | organic-chemistry.orgacs.org |

| p-Methoxybenzaldehyde | 2-(1,3-Butadien-2-yl)(4-methoxyphenyl)methanol | 80 | organic-chemistry.orgacs.org |

| 2-Naphthaldehyde | 2-(1,3-Butadien-2-yl)(naphthalen-2-yl)methanol | 81 | organic-chemistry.orgacs.org |

| Cinnamaldehyde | (E)-1-(1,3-Butadien-2-yl)-4-phenylbut-3-en-2-ol | 75 | organic-chemistry.orgacs.org |

| Hexanal | 1-(1,3-Butadien-2-yl)heptan-2-ol | 78 | organic-chemistry.orgacs.org |

Indium-Mediated Coupling with Carbonyl Compounds

Synthesis of 1,3-Butadien-2-ylmethanols

Cyclization and Cycloaddition Reactions

This compound is a valuable precursor in transition metal-catalyzed [2+2+2] cycloaddition reactions, a powerful strategy for the construction of substituted benzene (B151609) rings and other cyclic systems. thieme-connect.commdpi.com These reactions involve the formal combination of three alkyne units to generate a six-membered ring. thieme-connect.com The process is highly atom-economical and allows for the assembly of densely functionalized aromatic compounds in a single step. mdpi.com Various transition metal catalysts, including those based on cobalt, rhodium, and nickel, have been employed to facilitate these transformations. thieme-connect.commdpi.comtdx.cat The choice of catalyst and reaction conditions can influence the outcome and selectivity of the cycloaddition. thieme-connect.com

When the three reacting alkyne functionalities are tethered within the same molecule, an intramolecular [2+2+2] cycloaddition can occur, leading to the formation of complex polycyclic and fused ring systems. mdpi.com This intramolecular approach is particularly effective for synthesizing sterically demanding molecules. thieme-connect.com For example, macrocycles containing multiple acetylenic units, which can be synthesized using this compound as a building block, can undergo intramolecular cycloisomerization to yield fused tetracyclic structures. mdpi.com The synthesis of 1,11-dien-6-ynes, which are precursors for these cyclizations, can be readily achieved from commercial starting materials like allyl bromides and this compound. beilstein-journals.org

The nature of the ligand coordinated to the transition metal catalyst can have a profound impact on the course and selectivity of [2+2+2] cycloaddition reactions. beilstein-journals.orgnih.gov In cobalt-catalyzed systems, the choice of phosphine (B1218219) ligand can dramatically alter the cyclization pathway of 1,11-dien-6-ynes. beilstein-journals.org For instance, with triphenylphosphine (B44618) as the ligand, a [2+2+2] cyclotrimerization occurs to give cyclohexene (B86901) derivatives. beilstein-journals.org However, switching to a bidentate phosphine ligand like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) can completely change the reaction's direction, leading to the formation of diene compounds instead. beilstein-journals.org This ligand-controlled selectivity highlights the tunability of these catalytic systems for accessing different molecular architectures from a common precursor. beilstein-journals.org

Table 2: Ligand Effects in Cobalt-Catalyzed Cycloisomerization of a 1,11-Dien-6-yne

| Ligand | Product Type | Yield (%) |

| Triphenylphosphine (PPh₃) | Cyclohexene derivative | 70-90 |

| 1,2-Bis(diphenylphosphino)ethane (dppe) | Diene | 90-95 |

Data based on the cycloisomerization of 1,4-bis(allyloxy)but-2-yne and 1,4-di(N-allyltosylamido)-2-butyne. beilstein-journals.org

Beyond the synthesis of carbocycles, this compound serves as a versatile starting material for the construction of various heterocyclic compounds. The reactivity of the dibromide allows for its incorporation into larger structures that can subsequently undergo cyclization. For example, it can be used in the synthesis of macrocycles containing nitrogen or other heteroatoms, which are then subjected to transition metal-catalyzed cycloaddition reactions. mdpi.com

Furthermore, derivatives of this compound can be employed in cycloaddition reactions to generate heterocyclic cores. For instance, a [2+2+2] cycloaddition involving a diyne derived from ethyl isocyanoacetate and 2-butyne-1,4-diol (a related C4 building block) leads to the formation of an indane derivative, which can be further transformed into sultine-based heterocyclic systems. thieme-connect.com Another example involves the molybdenum hexacarbonyl-catalyzed [2+2+2] co-trimerization of dipropargyl ether with this compound to produce a 1,3-dihydroisobenzofuran derivative, a precursor to a benzosultine-sulfone hybrid molecule. clockss.org

Intramolecular Cyclotrimerization Leading to Polycyclic Systems

Ring Closure Reactions in Macrocycle Synthesis

This compound is a valuable precursor in the synthesis of macrocyclic compounds. Its bifunctional nature, with bromine atoms at both ends of a four-carbon chain, allows it to react with various nucleophiles to form cyclic structures. The rigidity of the butyne unit can be a key design element in constructing macrocycles with specific conformations.

One notable application is in the synthesis of enediyne azamacrocycles. For instance, a 15-membered enediyne macrocycle was prepared by reacting a trisulfonamide derivative with this compound in the presence of potassium carbonate as a base. mdpi.com This cyclization reaction capitalizes on the electrophilic nature of the carbon atoms bearing the bromine atoms, which readily undergo nucleophilic substitution by the deprotonated sulfonamide groups.

The general strategy involves the reaction of a di-nucleophile with this compound. The reaction conditions, such as the choice of base and solvent, are crucial for achieving high yields of the desired macrocycle. For example, the synthesis of macrocycle 22a was achieved by the cyclization of intermediate 28 with this compound using potassium carbonate in refluxing acetonitrile, resulting in a 60% yield. mdpi.com

Interactive Table: Examples of Macrocycle Synthesis using this compound and its Analogs

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Trisulfonamide derivative 11 | (E) or (Z)-1,4-dibromo-2-butene | K₂CO₃ | Acetonitrile | 15-membered enediyne macrocycles 29-32 | Not specified | mdpi.com |

| Intermediate 28 | This compound | K₂CO₃ | Not specified | Macrocycle 22a | 60 | mdpi.com |

| Diisopropylidenated monosaccharides | trans-1,4-dibromo-2-butene | Not specified | Not specified | Butenylene-bridged glycoderivatives | Not specified | researchgate.net |

| Glycine derivative 16 | trans-1,4-dibromo-2-butene | LiHMDS or t-BuOLi | Toluene | Intermediate 18 for BILN 2061 analog | >40-fold higher than with Na/K ions | mcgill.ca |

Elimination Reactions

This compound and its derivatives can undergo elimination reactions, specifically dehydrohalogenation, to yield various unsaturated products. The course of the reaction is highly dependent on the reaction conditions, including the base used and the solvent system.

In a two-step synthesis of 2-alkyl-1,3-butadienes, a cuprate (B13416276) addition to 1,4-dibromo-2-butene (a related compound) yields a 3-alkyl-4-bromo-1-butene intermediate. nih.gov Subsequent dehydrohalogenation of this intermediate using a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane (B109758) at reflux leads to the formation of the corresponding 1,3-diene. nih.gov

The dehydrohalogenation of 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes, which can be synthesized from butene precursors, leads to the formation of bistrifluoromethyl-containing haloolefins. beilstein-journals.org The choice of base, such as DBU, Hünig's base, or potassium hydroxide (B78521), influences the product distribution. beilstein-journals.org

Elimination reactions of this compound and its analogs can also lead to the formation of allenes. For instance, the dehalogenation of this compound with zinc is a known method for the preparation of butatriene. nasa.gov

Furthermore, the reaction of 1,4-dibromo-(E)-but-2-ene with dialkyl ketones in the presence of sodium hydride has been shown to produce allenic ketones as the main products. rsc.org This transformation likely proceeds through a base-mediated elimination pathway.

In some cases, the initially formed terminal alkyne from a double elimination reaction can rearrange to a more stable internal alkyne via an allene (B1206475) intermediate, especially when a weaker base like potassium hydroxide is used. msu.edu

Dehydrohalogenation Pathways and Product Formation

Reactivity in the Context of π-Bond Functionalization

The carbon-carbon triple bond in this compound is susceptible to electrophilic addition reactions. ontosight.ai The addition of electrophiles like bromine (Br₂) to an alkyne typically proceeds through the formation of a cyclic bromonium ion intermediate. Subsequent nucleophilic attack by a bromide ion opens this ring, usually resulting in trans addition.

While electrophilic additions to alkynes are generally more exothermic than to alkenes, they are often slower. libretexts.org The reaction of an electrophile with an alkyne can lead to a mixture of products, as the initial addition product is an alkene that can undergo further reaction. libretexts.org For example, the addition of HBr to a terminal alkyne follows Markovnikov's rule, with the halide attaching to the more substituted carbon. libretexts.org

The presence of the two bromine atoms in this compound has a significant electronic effect on the reactivity of the alkyne's triple bond. The electron-withdrawing nature of the bromine atoms decreases the electron density of the π-system, making the alkyne less nucleophilic. libretexts.orglumenlearning.com

This deactivation makes the triple bond in this compound less reactive towards electrophilic addition compared to a simple alkyne like 2-butyne (B1218202). vaia.com When bromine is added to 2-butyne, the first addition forms 2,3-dibromo-2-butene. The bromine atoms on this alkene product further decrease the reactivity of the double bond towards a second addition. vaia.com This effect makes the starting alkyne more competitive for the halogen, and by controlling the stoichiometry, it is possible to favor the mono-addition product. vaia.com

Interactive Table: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,4-dibromo-2-butene |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) |

| 2,3-dibromo-2-butene |

| 2-alkyl-1,3-butadienes |

| 2-butyne |

| 3-alkyl-4-bromo-1-butene |

| BILN 2061 |

| Butatriene |

| Potassium carbonate |

| Potassium hydroxide |

| Sodium hydride |

| Zinc |

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms Through Spectroscopic and Kinetic Analysis

Spectroscopic methods and kinetic studies are fundamental to deciphering the reaction pathways of 1,4-dibromo-2-butyne. These experimental techniques provide tangible evidence of reaction progress, intermediate formation, and the factors influencing reaction rates.

The compound readily undergoes several types of reactions, including nucleophilic substitution, coupling, and reduction. In a study involving the reaction of the related compound, (Z)-1,4-dibromo-2-butene, with potassium cyanide, ¹H NMR spectroscopy was employed to monitor the reaction's progress. This analysis showed the rapid formation of the cyanobutadiene (B14615423) products upon the addition of the cyanide reagent. nsf.gov Notably, spectroscopic analysis did not detect signals corresponding to potential intermediates like (Z)-1-bromo-4-cyano-2-butene, suggesting they are short-lived species under the reaction conditions. nsf.gov

Kinetic studies, which measure how reaction rates change with concentration or temperature, are crucial for determining activation energies, often visualized using Arrhenius plots. For instance, in the selective hydrogenation of the analogous 2-butyne-1,4-diol (B31916), kinetic studies were performed in a batch reactor to understand the influence of hydrogen pressure, catalyst loading, and reactant concentrations on the initial reaction rate. researchgate.net Such analyses are essential for optimizing reaction conditions and validating proposed mechanisms.

| Reaction Type | Description | Relevant Reagents/Conditions | Source |

|---|---|---|---|

| Substitution | The bromine atoms are replaced by nucleophiles. | Amines, thiols, azides, potassium cyanide. | nsf.gov |

| Coupling | Forms larger molecules, often catalyzed by transition metals. | Metal reagents in aqueous media. | acs.org |

| Reduction | The alkyne triple bond is hydrogenated to an alkene or alkane. | Palladium catalysts with H₂. | researchgate.net |

Computational Chemistry Approaches (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the nuanced aspects of reaction mechanisms that are often inaccessible through experimentation alone. researchgate.net These methods provide detailed insights into the electronic structure, energy, and geometry of molecules, intermediates, and transition states. nsf.govnih.gov

DFT calculations are instrumental in modeling the high-energy, transient structures that dictate a reaction's course. For example, in the reaction of (Z)-1,4-dibromo-2-butene with cyanide, DFT calculations at the B3LYP/cc-pVTZ level were used to compute the structures and energies of the transition states for the 1,4-elimination (E2') step. nsf.gov Intrinsic reaction coordinate (IRC) calculations confirmed that these modeled transition states correctly connect the reactant and product structures on the potential energy surface. nsf.govresearchgate.net This type of analysis helps to understand why certain pathways are favored over others.

| Computational Method | Purpose | Example Application | Source |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculate energies and geometries of reactants, products, intermediates, and transition states. | Modeling the E2' elimination transition states in the synthesis of cyanobutadiene. | nsf.govnih.gov |

| Intrinsic Reaction Coordinate (IRC) | Verify that a calculated transition state connects the correct reactant and product. | Confirmation of transition state pathways in electrophilic addition reactions. | nsf.govresearchgate.net |

| Polarized Continuum Model (PCM) | Simulate the effect of a solvent on the reaction energetics. | Calculating free energies of activation in solvents like CCl₄. | nsf.govresearchgate.net |

One of the significant strengths of computational chemistry is its ability to predict the outcome of reactions where multiple isomers can be formed. rsc.org DFT calculations can determine the relative stabilities of potential intermediates or the activation energies of competing transition states to predict the major regio- or stereoisomer. researchgate.net

In metal-mediated reactions of this compound, complete regioselectivity was observed experimentally. acs.org Computational studies on related systems provide a framework for understanding such selectivity. For the formation of 1-cyano-1,3-butadiene, computational analysis was key to explaining the observed diastereoselectivity. nsf.gov The calculations showed that different transition states lead to the E and Z isomers of the product, with the relative energies of these transition states determining the final product ratio. nsf.gov

Computational methods allow for a quantitative analysis of the thermodynamic and kinetic aspects of a reaction. Thermodynamics deals with the relative stability of reactants and products, while kinetics pertains to the rate at which the reaction occurs. libretexts.org The product that is formed faster is known as the kinetic product, whereas the most stable product is the thermodynamic product. libretexts.orglibretexts.org

In the computed E2' reaction of (Z)-1-bromo-4-cyano-2-butene with cyanide in water, DFT calculations provided a detailed reaction coordinate diagram showing the Gibbs free energies of the intermediates and transition states. nsf.gov This analysis revealed two competing transition states leading to the different product isomers, with one being lower in energy, thus representing the kinetically favored pathway. nsf.gov

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Z-11 + CN⁻ | Reactants | 0.0 |

| TS-Z-anti | Anti-periplanar Transition State (leads to E-product) | +21.2 |

| TS-Z-syn | Syn-periplanar Transition State (leads to Z-product) | +22.7 |

Data computed at B3LYP/cc-pVTZ with PCM for water at 273 K. nsf.gov

Prediction of Regio- and Stereoselectivity

Role of Catalysts in Directing Reaction Outcomes

Catalysts play a crucial role in controlling the outcome of reactions involving this compound and its derivatives. acs.org They can enhance reaction rates and, more importantly, direct the reaction to yield a specific product selectively.

Metal-mediated reactions of this compound have been investigated for the synthesis of complex molecules like 3-hydroxy-β-lactams. acs.org The choice of the metal reagent was found to be a key factor influencing the chemical yield of the addition reaction. acs.org In other transformations, molybdenum hexacarbonyl (Mo(CO)₆) has been shown to be an effective catalyst for various reactions involving alkynes, such as cyclizations and carbonyl insertions. scribd.com

In the hydrogenation of the related 2-butyne-1,4-diol, the choice of catalyst and additives is critical for selectivity. researchgate.net While a 1% Pd/C catalyst primarily led to the fully saturated 1,4-butanediol, a 1% Pd/CaCO₃ catalyst system used with ammonia (B1221849) selectively produced the desired cis-2-butene-1,4-diol. researchgate.net The ammonia additive was significant in achieving high selectivity by modifying the catalyst surface and preventing over-reduction. researchgate.net

Stereochemical Outcomes and Control in Reactions Involving this compound

Controlling the three-dimensional arrangement of atoms (stereochemistry) is a central goal in organic synthesis. In reactions with this compound, stereochemical outcomes can be influenced by the starting materials, reagents, and reaction conditions.

In the synthesis of 3-hydroxy-β-lactams, the diastereoselectivity of the addition of this compound to azetidine-2,3-diones was controlled by a bulky chiral auxiliary on the starting material. acs.org This demonstrates how a pre-existing chiral center can direct the formation of new stereocenters in a predictable manner. Similarly, the stereochemistry of the starting dihalobutene precursor is critical in cyclization reactions, influencing whether a cyclopentene (B43876) or a vinylcyclopropane (B126155) derivative is formed. luc.edu Experimental studies have shown that cis-1,4-dihalobutene precursors favor the formation of cyclopentene products. luc.edu

The reaction to form 1-cyano-1,3-butadiene highlights how the stereochemistry of a reactant ((Z)-1,4-dibromo-2-butene) can influence the stereochemical makeup of the product mixture (the E/Z ratio of the diene). nsf.gov This control is a direct consequence of the different energy barriers for the transition states leading to each stereoisomeric product. nsf.gov

Advanced Applications in Materials Science and Medicinal Chemistry

Building Block for Specialty Polymers and Advanced Materials

The bifunctional nature of 1,4-dibromo-2-butyne makes it a candidate for the synthesis of advanced polymers. Its rigid alkyne unit can be incorporated into polymer backbones, while the terminal bromine atoms serve as reactive sites for polymerization or functionalization. Supplier information notes its general application as a raw material for polymer monomers. acs.org

The two bromine atoms in this compound are susceptible to nucleophilic substitution, allowing for the covalent attachment of various functional groups to a polymer chain. This structural characteristic enables the tailoring of polymer properties by introducing specific chemical moieties. The alkyne group itself can participate in coupling reactions, further expanding the possibilities for creating complex polymer architectures.

While direct, large-scale synthesis of thermoplastic elastomers and conductive polymers from this compound is not widely documented in non-proprietary literature, its structural attributes suggest its potential in these areas. The rigid butynyl group could form part of a hard segment in thermoplastic elastomers, and its conjugated triple bond could be a component in the backbone of conductive polymers. Research on related compounds, such as trans-1,4-dibromo-2-butene, shows their use in creating polymers through methods like cationic polymerization. biosynth.com The development of conductive polymers often involves creating extended π-conjugated systems, a structure to which the alkyne group of this compound could contribute. researchgate.netresearchgate.net

The use of this compound in the synthesis of biodegradable polymers is not extensively detailed in current research. However, the creation of novel biodegradable polymers often involves synthesizing new monomers that can be linked by enzymatically or hydrolytically susceptible bonds. While research has been conducted on creating biodegradable polymers from other functionalized monomers, the specific application of this compound in this area remains a field for future exploration. uml.edu

Table 1: Potential Polymer Properties Derived from this compound This table is based on the chemical properties of the monomer and its potential impact on polymer characteristics.

| Polymer Type | Potential Property Enhancement from Monomer | Potential Application Area |

|---|---|---|

| Specialty Polymers | Increased rigidity and thermal stability from alkyne backbone | High-performance materials |

| Functional Polymers | Introduction of specific side chains via substitution | Chemical sensors, catalysts |

| Conductive Polymers | Contribution to π-conjugated system | Electronics, organic semiconductors |

Synthesis of Thermoplastic Elastomers and Conductive Polymers

Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound is a versatile intermediate in the synthesis of organic molecules, including those for pharmaceutical and agrochemical applications. ontosight.ai Its ability to undergo various reactions makes it a useful precursor for complex chemical structures. ontosight.ai

The compound serves as a key building block for more complex molecules, leveraging the reactivity of its triple bond and bromine functionalities. ontosight.ai In medicinal chemistry, the dialkyne structure is a precursor for a variety of pharmacologically active compounds. The reactive bromine atoms can be substituted to build larger molecular frameworks, including various heterocyclic compounds that are prevalent in drug molecules. researchgate.net Its utility extends to the agrochemical sector, where it can be used as an intermediate in the production of crop protection agents. ontosight.ainbinno.com

While this compound is a recognized intermediate in pharmaceutical manufacturing, its specific role in the synthesis of the antihypertensive drug Aliskiren is often attributed to its close chemical analog. ontosight.ai Extensive patent and chemical literature identifies trans-1,4-dibromo-2-butene as the key intermediate used in the industrial synthesis of Aliskiren. This related compound provides the necessary stereochemistry and reactivity for constructing the core of the Aliskiren molecule. The reduction of this compound can, however, yield 1,4-dibromo-2-butene (B147587), potentially connecting it indirectly to these synthetic pathways.

Synthesis of Bioactive Molecules and Drug Development

Applications in Biological Studies

The unique chemical structure of this compound, featuring a rigid alkyne core flanked by two reactive bromomethyl groups, makes it a valuable tool in biological research. Its ability to act as a bifunctional electrophile allows it to cross-link or label biomolecules, providing insights into their structure and function.

Enzyme Mechanism Investigations and Protein Modifications

The covalent modification of proteins is a fundamental strategy for elucidating enzyme mechanisms, identifying active site residues, and developing irreversible inhibitors. acs.org The chemical reactivity of this compound is well-suited for this purpose, as its electrophilic carbon atoms are susceptible to attack by nucleophilic amino acid side chains, such as the thiol group of cysteine or the primary amine of lysine. mdpi.comrsc.org This process can lead to the formation of stable, covalent bonds between the compound and the protein, effectively inactivating the enzyme. mdpi.com

A pertinent example illustrating this principle involves a structurally similar compound, 1,4-diamino-2-butyne (B1213804), which has been studied as a mechanism-based inactivator of pea diamine oxidase. nih.gov In this study, 1,4-diamino-2-butyne was shown to cause a time-dependent loss of enzyme activity that could not be reversed by gel filtration, indicating covalent modification. nih.gov The interaction proceeds through the formation of an aminoallenic intermediate, which ultimately reacts with a nucleophile within the enzyme's active site. nih.gov The kinetic parameters of this inactivation were thoroughly characterized, providing a quantitative understanding of the inhibition mechanism. nih.gov The substrate, 1,4-diaminobutane, was found to protect the enzyme from this inactivation, further supporting an active-site-directed mechanism. nih.gov

| Parameter | Value | Description |

|---|---|---|

| Km | 1 mM | Michaelis constant, indicating the substrate concentration at which the initial reaction rate is half of the maximum. |

| K' | 0.32 mM | The concentration of the inactivator that produces half-maximal inactivation. |

| kin | 4.89 min-1 | The maximum rate constant for inactivation. |

| r | 17 | The partition ratio, representing the number of turnovers per inactivation event. |

This type of research, which uses bifunctional alkynes to probe enzyme activity, is crucial for understanding biological pathways and for the rational design of novel therapeutic agents.

Synthesis of Probes for Biological Processes

The development of molecular probes is essential for visualizing and quantifying biological processes in real-time. This compound and its chemical relatives serve as versatile building blocks for constructing these sophisticated tools. The compound itself can be used to generate organoindium reagents, which are then used in the synthesis of more complex molecules like 2-aminomethyl-1,3-dienes.

A prominent application of this molecular scaffold is in the synthesis of radiolabeled ligands for Positron Emission Tomography (PET), a powerful in vivo imaging technique. nih.gov Although these syntheses often start with the more stable analogue, trans-1,4-dibromo-2-butene, they exemplify the utility of the C4-dibromo framework. For instance, researchers have developed candidate radioligands for imaging the brain's dopamine (B1211576) transporter (DAT). nih.gov The synthesis begins with trans-1,4-dibromo-2-butene and proceeds through several steps to create a fluorinated nortropane derivative suitable for PET imaging. nih.gov This probe is designed to cross the blood-brain barrier and bind specifically to the DAT, allowing for its visualization and study in living organisms. nih.gov Similar strategies have been employed to create ligands for other targets, such as the D3 dopamine receptor. nih.gov

| Step | Starting Material | Key Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | trans-1,4-dibromo-2-butene | KOAc, AcOH | (E)-1,4-Diacetoxy-2-butene | Substitution of bromine with acetate (B1210297). |

| 2 | (E)-1,4-Diacetoxy-2-butene | Acid-catalyzed ethanolysis | (E)-1,4-Dihydroxy-2-butene | Hydrolysis of acetate esters to alcohols. |

| 3 | (E)-1,4-Dihydroxy-2-butene | p-toluenesulfonyl chloride, sodium t-butoxide | (E)-1,4-Ditosyloxy-2-butene | Conversion of hydroxyl groups to better leaving groups (tosylates). |

| 4 | (E)-1,4-Ditosyloxy-2-butene | Appropriate nortropane derivative | N-(E)-alkenyl nortropane | Alkylation of the nortropane amine to form the core of the final probe. |

These synthetic routes highlight the importance of compounds like this compound and its analogues as foundational elements in medicinal chemistry and chemical biology for creating tools to investigate complex biological systems.

Derivatization Strategies and Functional Group Interconversions

Synthesis of Azido-Substituted Derivatives

The bromine atoms in 1,4-dibromo-2-butyne are susceptible to nucleophilic substitution. A common transformation involves the reaction with sodium azide (B81097) (NaN₃) to produce azido-substituted derivatives. This reaction is a key step in the synthesis of more complex molecules, including precursors for bioorthogonal chemistry and heterocyclic compounds.

The reaction of this compound with sodium azide can lead to both mono- and di-substituted products. For instance, the reaction can be controlled to yield (E)-1-azido-4-bromobut-2-ene. In a typical procedure, 1,4-dibromobut-2-ene is dissolved in a solvent like dimethylformamide (DMF), and sodium azide is added. The mixture is then heated to facilitate the substitution. The resulting azido (B1232118) compounds are valuable intermediates. For example, they can be used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition, to form triazoles. acs.org The nucleophilicity of the azide ion is a critical factor in these substitution reactions. researchgate.net

A study detailed the synthesis of (E)-1-azido-4-bromobut-2-ene where (E)-1,4-dibromobut-2-ene was reacted with sodium azide in DMF at 50 °C for 15 hours. The reaction progress can be monitored to optimize the yield of the desired mono-azido product. Further reaction with azide can lead to the formation of 1,4-diazido-2-butyne. These azide derivatives serve as precursors for creating protein-capture agents and for profiling protein methylation.

Table 1: Synthesis of Azido Derivatives from Bromo-butane/butene Precursors

| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Reference |

| (E)-1,4-dibromobut-2-ene | NaN₃ | DMF | 50 | 15 | (E)-1-azido-4-bromobut-2-ene | |

| Propargylic alcohol derivative | NaN₃ | - | - | - | Alkynyl azide | acs.org |

| Dibromohexane | NaN₃ | - | RT | 72 | Azido-bromohexane | chemicalforums.com |

Note: The table includes examples of azide substitution on related bromo-compounds to illustrate the general methodology.

Conversion to Furan (B31954) Derivatives via Microwave-Mediated Transformations

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and improving yields. The conversion of but-2-yne-1,4-dione derivatives, which can be conceptually related to this compound through oxidation state changes, into furans is a notable example.

A study by Rao and Jothilingam demonstrated a facile, one-pot microwave-mediated transformation of 2-butyne-1,4-diones into furan derivatives. organic-chemistry.orgnih.gov The reaction utilizes formic acid as a hydrogen source and a catalytic amount of palladium on carbon (Pd/C) in polyethylene (B3416737) glycol (PEG)-200 as the solvent. organic-chemistry.orgnih.gov This method combines hydrogenation of the alkyne and subsequent cyclization in a very short reaction time (1-5 minutes). organic-chemistry.org The Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, is the underlying classical method for this transformation. organic-chemistry.org The use of microwave irradiation significantly enhances the efficiency of this process. organic-chemistry.orgresearchgate.net

While direct conversion from this compound is not detailed, its derivatives can be transformed into the necessary 1,4-dicarbonyl precursors. The efficiency of microwave synthesis in related systems suggests its potential applicability for derivatives of this compound. researchgate.netresearchgate.net

Table 2: Microwave-Mediated Synthesis of Furan Derivatives

| Substrate | Reagents | Solvent | Conditions | Time (min) | Product | Reference |

| 1,4-Diaryl-2-butyne-1,4-diones | HCOOH, Pd/C | PEG-200 | Microwave | 1-5 | Di- and triarylfurans | organic-chemistry.orgnih.gov |

| 1,3-Indanedione, Aromatic aldehyde, Pyridinium ylide | Et₃N | Solvent-free | Microwave | - | Dihydroindeno[1,2-b]furans | researchgate.net |

Preparation of Bromoalkynes through Elimination Reactions

Elimination reactions, specifically dehydrohalogenation, are a fundamental strategy for introducing unsaturation into a molecule. Starting from a dihaloalkane or alkene, the removal of a hydrogen and a halogen atom can form an alkyne or a more unsaturated alkene.

While this compound already contains an alkyne, related saturated or less unsaturated compounds can undergo elimination to form bromoalkynes. For example, dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane, formed from the bromination of (E)-1,1,1,4,4,4-hexafluorobut-2-ene, with alcoholic potassium hydroxide (B78521) yields 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene. beilstein-journals.org This illustrates the general principle of using a base to induce an elimination reaction to form a haloalkene. A similar strategy could be envisioned for derivatives of this compound to create more complex bromoalkynes or cumulenes. The dehydrohalogenation of 1,4-dibromo-2-butene (B147587) is a known method to prepare 1-bromo-1,3-butadiene. nsf.gov

Strategies for One-Carbon Elongation

One-carbon elongation is a crucial transformation in organic synthesis for building molecular complexity. For alkynes, this can be achieved through various methods. One approach involves the conversion of an aldehyde to a dibromoalkene, which can then undergo further reactions. researchgate.net Another strategy is the electrocarboxylation of organohalides, which introduces a carboxylic acid group. The electrocarboxylation of 1,4-dibromo-2-butene has been investigated for the synthesis of 3-hexenedioic acid, a precursor to adipic acid. beilstein-journals.org This reaction involves the fixation of carbon dioxide. Although yields were low due to side reactions, it demonstrates a potential pathway for one-carbon elongation of the this compound framework. beilstein-journals.org

Furthermore, N-propargylation of amines with 1-bromo-2-butyne (B41608) (a related compound) is a documented method for introducing a butynyl group, which can be considered a form of chain elongation. mdpi.com This butynyl group can then participate in further synthetic transformations.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

A significant challenge in the application of 1,4-dibromo-2-butyne lies in controlling the selectivity of its reactions. The presence of multiple reactive sites necessitates the development of sophisticated catalytic systems that can direct reactions towards a single desired product. Research on analogous substrates, such as 1,4-dibromo-2-butenes, provides a clear roadmap for future investigations.

Recent breakthroughs have demonstrated that copper-based catalysts, when combined with specific ligands, can achieve remarkable levels of control in coupling reactions. For instance, copper-catalyzed allylboration of alkynes using 1,4-dibromo-2-butenes has yielded bromo-substituted borylated dienes with high chemo-, regio-, and stereoselectivity. nih.govacs.org The success of these transformations is often attributed to the ligand's ability to create a specific coordination environment around the metal center. In one study, a chiral sulfonate-bearing N-heterocyclic carbene (NHC) ligand was crucial for achieving high enantioselectivity in the asymmetric allylboration of alkynes with 1,4-dibromo-2-butene (B147587). nih.govacs.org

Future research will likely focus on adapting these principles to the butyne analogue. The development of novel catalyst systems, potentially involving synergistic copper and palladium catalysis, could enable precise control over substitution reactions, allowing for the selective mono- or di-functionalization of the this compound backbone. nih.gov The goal is to create a toolbox of catalysts that can deliver specific isomers and chiral products on demand, thus expanding the synthetic utility of this building block.

Table 1: Examples of Catalytic Systems for Selective Reactions of Related Allylic Dibromides

| Catalyst System | Substrate | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| CuCl/PCy₃ | 1,4-Dibromo-2-butenes | Allylboration of Alkynes | High chemo-, regio-, and stereoselectivity for bromo-substituted borylated dienes. | nih.govacs.org |

| CuCl/Chiral NHC-Ligand | Allylic Bromides (incl. 1,4-dibromo-2-butene) | Asymmetric Allylboration | Provides chiral-branched borylated 1,4-dienes with excellent enantioselectivity. | nih.govacs.org |

| CuCl/PCy₃ and Pd(dba)₂/dppf | Vinyl Epoxides | Three-component Coupling | Synergistic catalysis provides bifunctional skipped dienes as single 1,4-addition products. | nih.gov |

Green Chemistry Approaches in the Synthesis and Reactions of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes. For halogenated compounds like this compound, this involves minimizing the use of hazardous reagents and solvents and improving atom economy.

A promising green approach for the synthesis of related compounds, such as (E)-2,3-dibromo-2-butene-1,4-diol, has been to avoid the direct use of highly toxic and volatile liquid bromine. google.com Instead, bromine is generated in situ via the oxidation of a bromide salt (e.g., sodium bromide) with an oxidant like bromate (B103136) in an aqueous medium. google.com This methodology could be adapted for the synthesis of this compound from its precursor, 2-butyne-1,4-diol (B31916), significantly improving the safety and environmental profile of the production process. Other green halogenation methods, such as using tert-butyl halides in ionic liquids, also present viable alternatives for future exploration. lookchem.com

Beyond its synthesis, the reactions of this compound are also a target for green innovation. The development of reactions in environmentally benign solvents, such as water or bio-based solvents, or under solvent-free conditions, is a key research area. Furthermore, the compound itself could be used as a building block for sustainable materials, such as the development of green corrosion inhibitors, an application that has been demonstrated with its diol analogue.

Table 2: Comparison of Traditional vs. Potential Green Synthesis Approaches

| Approach | Reagents & Conditions | Advantages | Disadvantages/Challenges |

|---|---|---|---|

| Traditional Synthesis | 2-Butyne-1,4-diol, PBr₃ or HBr | Established methods, high yield. | Use of hazardous/corrosive reagents. |

| Potential Green Synthesis | 2-Butyne-1,4-diol, NaBr, NaBrO₃, H₂SO₄ (in water) | Avoids liquid bromine, safer process, uses water as solvent. | Requires optimization for alkyne substrate, control of side reactions. |

Exploration of New Applications in Niche Chemical Fields

While this compound is a known precursor for pharmaceuticals and agrochemicals, its full potential in niche chemical fields remains to be explored. ontosight.ai Its rigid, linear core and bifunctional nature make it an ideal candidate for constructing novel and complex molecular architectures.

One emerging area is in the synthesis of advanced materials. The alkyne unit can participate in polymerization reactions or act as a rigid linker in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The bromine atoms can be substituted post-synthesis to introduce new functionalities, tuning the material's electronic, optical, or catalytic properties.

In medicinal chemistry, the compound can serve as a scaffold for creating libraries of complex molecules for drug discovery. The highly functionalized products derived from its selective catalytic transformations, such as the versatile borylated dienes, are valuable intermediates for synthesizing novel heterocyclic compounds and natural product analogues. nih.govacs.org The ability to generate molecular diversity from a simple starting material is highly valuable in the search for new therapeutic agents. acs.org Furthermore, its use in synthesizing triynes for [2+2+2] cycloaddition reactions opens pathways to complex polycyclic systems that are otherwise difficult to access. tdx.cat

Integration with Flow Chemistry and Automated Synthesis Platforms

The high reactivity of this compound can make its reactions challenging to control on a large scale due to safety concerns and potential for runaway reactions. Flow chemistry offers a powerful solution to these problems. By performing reactions in continuous flow reactors (CFRs), chemists can achieve superior control over reaction parameters such as temperature, pressure, and reaction time.

This precise control leads to improved selectivity, higher yields, and enhanced safety, as only small amounts of reactive material are present in the reactor at any given moment. Research on the synthesis of 1,4-bis(dimethylamino)-2-butyne, a derivative of this compound, has shown that using a CFR can reduce reaction times from hours to minutes and achieve yields over 90%.

The integration of flow reactors with automated synthesis platforms represents the next frontier. Such systems would allow for high-throughput screening of reaction conditions, catalysts, and ligands, rapidly accelerating the discovery of new, highly selective transformations for this compound. This synergy between flow chemistry and automation will be critical for transitioning novel laboratory findings into scalable, efficient, and safe industrial processes.

Table 3: Advantages of Flow Chemistry for Reactions of this compound

| Feature | Benefit | Implication for this compound Chemistry |

|---|---|---|

| Enhanced Heat Transfer | Superior temperature control, minimization of hotspots. | Improved safety and reduced formation of thermal decomposition byproducts. |

| Precise Residence Time | Accurate control over reaction duration. | Higher selectivity towards mono-substituted or other kinetically favored products. |

| Small Reactor Volume | Increased safety, as only small quantities are reacting at once. | Safe handling of exothermic reactions and potentially unstable intermediates. |

| Scalability | Production can be increased by running the reactor for longer. | Seamless transition from laboratory-scale discovery to pilot-scale production. |

| Automation | Integration with robotic systems for parameter screening. | Rapid optimization of complex catalytic reactions to improve yield and selectivity. |

常见问题

Q. What are the environmental persistence and ecotoxicology profiles of this compound?